Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate
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Overview
Description
Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a quinoxaline moiety linked to a phenoxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate typically involves the reaction of 3-methyl-2-quinoxalinol with 4-bromophenoxypropanoic acid methyl ester. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the quinoxalinol acts as a nucleophile, displacing the bromine atom from the phenoxypropanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxypropanoates.
Scientific Research Applications
Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline moiety is known to interact with nucleic acids and proteins, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, used as a herbicide.
Quizalofop-P-tefuryl: A tetrahydrofurfuryl ester derivative with similar herbicidal properties.
Uniqueness
Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate is unique due to its quinoxaline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
81466-26-4 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-[4-(3-methylquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-18(21-17-7-5-4-6-16(17)20-12)25-15-10-8-14(9-11-15)24-13(2)19(22)23-3/h4-11,13H,1-3H3 |
InChI Key |
JTAARBHFMLFILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)OC(C)C(=O)OC |
Origin of Product |
United States |
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